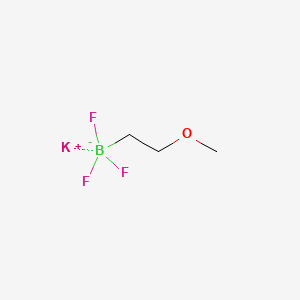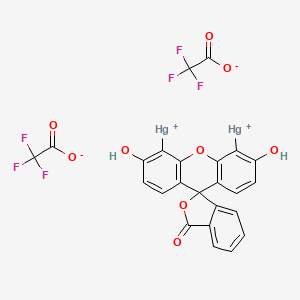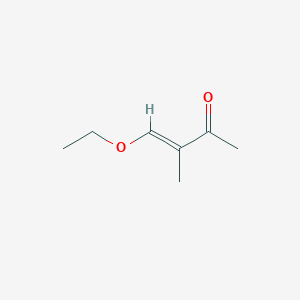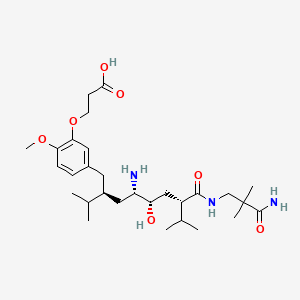
12-Methyltridecanol-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-Methyltridecanol-d7 is a deuterium-labeled compound with the molecular formula C14H23D7O and a molecular weight of 221.43. This compound is a stable isotope-labeled analog of 12-Methyltridecanol, which is used in various scientific research applications, particularly in the study of metabolic pathways and environmental pollutants.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-Methyltridecanol-d7 typically involves the deuteration of 12-Methyltridecanol. Deuteration is a process where hydrogen atoms in a molecule are replaced with deuterium, a stable isotope of hydrogen. This can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized equipment to ensure the efficient incorporation of deuterium into the compound. Quality control measures are implemented to ensure the purity and isotopic enrichment of the final product.
Chemical Reactions Analysis
Types of Reactions
12-Methyltridecanol-d7 undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: 12-Methyltridecanal or 12-Methyltridecanoic acid.
Reduction: 12-Methyltridecane.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
12-Methyltridecanol-d7 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Metabolic Research: Used to study metabolic pathways in vivo, providing insights into the metabolism of fatty acids and other compounds.
Environmental Studies: Employed as a standard for detecting environmental pollutants in air, water, soil, sediment, and food.
Clinical Diagnostics: Utilized in imaging, diagnosis, and newborn screening for various diseases.
Organic Chemistry: Serves as a chemical reference for identification, qualitative and quantitative analysis, and studying reaction mechanisms and kinetics.
Mechanism of Action
The mechanism of action of 12-Methyltridecanol-d7 is primarily related to its role as a stable isotope-labeled compound. In metabolic studies, it acts as a tracer, allowing researchers to track the incorporation and transformation of the labeled compound within biological systems. This helps in understanding the metabolic pathways and the fate of the compound in vivo.
Comparison with Similar Compounds
Similar Compounds
12-Methyltridecanol: The non-deuterated analog of 12-Methyltridecanol-d7.
2-Methoxy-13-methyltetradecanoic acid: A marine fatty acid synthesized using 12-Methyltridecanol as an intermediate.
Uniqueness
The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in research applications. The incorporation of deuterium allows for more precise tracking and analysis in metabolic studies, environmental monitoring, and clinical diagnostics. This makes it a valuable tool for researchers compared to its non-labeled analogs.
Properties
CAS No. |
1794885-54-3 |
|---|---|
Molecular Formula |
C14H30O |
Molecular Weight |
221.436 |
IUPAC Name |
12,13,13,13-tetradeuterio-12-(trideuteriomethyl)tridecan-1-ol |
InChI |
InChI=1S/C14H30O/c1-14(2)12-10-8-6-4-3-5-7-9-11-13-15/h14-15H,3-13H2,1-2H3/i1D3,2D3,14D |
InChI Key |
ZXUOFCUEFQCKKH-HSNISVEUSA-N |
SMILES |
CC(C)CCCCCCCCCCCO |
Synonyms |
12-Methyl-1-tridecanol-d7; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


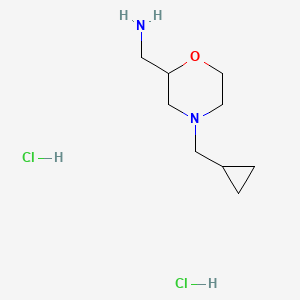

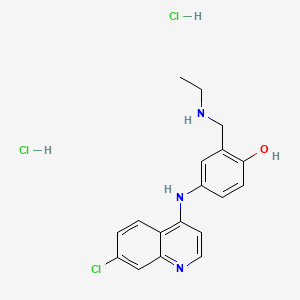
![(E)-2-(3-(1,1-dimethyl-1,3,4,5-tetrahydrobenzo[c]oxepin-3-yl)styryl)-7-chloroquinoline](/img/structure/B586295.png)
